6-Hydroxy-chroman-4-one
Overview
Description
6-Hydroxy-chroman-4-one is a heterocyclic compound belonging to the class of chromanones It is characterized by a benzene ring fused with a dihydropyran ring, with a hydroxyl group at the 6th position and a ketone group at the 4th position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chromanones involves the Pechmann condensation. This reaction typically involves the condensation of substituted phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
- Industrial production methods for chromanones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group in this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 6-hydroxy-chroman-4-ol.
Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form esters or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 6-Hydroxy-chroman-4-ol.
Substitution: Esters or sulfonates of this compound.
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-chroman-4-one are pteridine reductase-1 . This compound has shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM . Pteridine reductase-1 is a key enzyme involved in the folate metabolism pathway, which is crucial for the survival and proliferation of certain parasites .
Mode of Action
This compound interacts with its targets by binding to the active site of pteridine reductase-1 . This binding inhibits the activity of the enzyme, leading to a disruption in the folate metabolism pathway . The exact molecular interactions between this compound and pteridine reductase-1 are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate metabolism pathway . By inhibiting pteridine reductase-1, this compound disrupts the production of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides . This disruption can lead to a halt in DNA replication and cell division, particularly in rapidly dividing cells such as those of parasites .
Pharmacokinetics
Like other chromanone analogs, it is expected to have good bioavailability due to its lipophilic nature
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell division in targeted organisms . By disrupting the folate metabolism pathway, this compound can halt the replication of DNA and the division of cells . This can lead to the death of the organism or a significant reduction in its ability to proliferate .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other metabolites or drugs, and the specific characteristics of the target organism
Biochemical Analysis
Biochemical Properties
6-Hydroxy-chroman-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity against Trypanosoma brucei and Leishmania infantum . Additionally, it interacts with tumor necrosis factor-α (TNF-α) and exhibits anti-inflammatory properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound exhibits anticancer properties by modulating the expression of genes involved in cell proliferation and apoptosis . It also affects the production of inflammatory mediators, thereby playing a role in the inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to the active site of pteridine reductase-1, inhibiting its activity and disrupting the folate pathway . This inhibition leads to the accumulation of toxic metabolites in parasitic cells, resulting in their death. Additionally, this compound modulates the activity of TNF-α, reducing inflammation and providing therapeutic benefits in inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound maintains its biological activity for several weeks, but its efficacy may diminish over time . In vitro and in vivo studies have demonstrated that the compound retains its therapeutic effects for a significant duration, although prolonged exposure may lead to reduced potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic benefits without significant adverse effects . At higher doses, this compound may cause toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage range provides optimal therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within the body is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . The subcellular localization of this compound plays a crucial role in determining its biological effects and therapeutic potential .
Scientific Research Applications
Comparison with Similar Compounds
- Chroman-4-one
- Chromone
- Flavanone
- Isoflavone
- Spirochromanone
Properties
IUPAC Name |
6-hydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPIKIGEYFNBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427765 | |
Record name | 6-HYDROXY-CHROMAN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80096-64-6 | |
Record name | 6-HYDROXY-CHROMAN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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